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Compound of Interest

Compound Name: 8-Br-7-CH-cADPR

Cat. No.: B15615628 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Bromo-7-deaza-cyclic adenosine diphosphate ribose (8-Br-7-CH-cADPR) is a potent, cell-

permeant, and hydrolysis-resistant antagonist of cyclic ADP-ribose (cADPR). cADPR is a

crucial second messenger that mobilizes intracellular calcium (Ca²⁺) from the endoplasmic

reticulum via ryanodine receptors (RyRs). Unlike its endogenous counterpart, 8-Br-7-CH-
cADPR is not readily degraded by cellular enzymes, making it a stable and reliable tool for

studying cADPR-mediated signaling pathways. Its membrane permeability allows for direct

application to live cells, simplifying experimental procedures. These characteristics make 8-Br-
7-CH-cADPR an invaluable pharmacological tool for investigating the role of cADPR in various

physiological and pathophysiological processes, including neurotransmission, muscle

contraction, and neurodegeneration, using fluorescence microscopy.

Applications
Elucidation of cADPR-Mediated Calcium Signaling: By specifically blocking the action of

cADPR on RyRs, 8-Br-7-CH-cADPR allows researchers to dissect the contribution of this

signaling pathway to global intracellular calcium changes induced by various stimuli.

Neuroprotection Studies: This antagonist has been shown to be effective in preventing

paclitaxel-induced axon degeneration, highlighting its potential in studying neurotoxic and

neurodegenerative disease models.[1]
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Drug Discovery and Target Validation: As a specific antagonist, 8-Br-7-CH-cADPR can be

used to validate cADPR signaling components as potential drug targets.

Advantages
High Potency: More potent than its predecessor, 8-Br-cADPR.[1]

Membrane Permeant: Eliminates the need for microinjection or other invasive cell loading

techniques.

Hydrolysis-Resistant: Provides stable and prolonged antagonism of cADPR receptors.

High Specificity: Selectively blocks cADPR-mediated Ca²⁺ release without affecting other

Ca²⁺ signaling pathways at appropriate concentrations.

Quantitative Data
The following table summarizes the effective concentrations and inhibitory effects of 8-Br-7-
CH-cADPR and the related compound 8-Br-cADPR as reported in the literature. A specific IC₅₀

value for 8-Br-7-CH-cADPR is not readily available in the reviewed literature; however, its

effective concentrations demonstrate its high potency.
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Compound Cell Type Agonist

Effective
Antagonist
Concentrati
on

Observed
Inhibition

Reference

8-Br-7-CH-

cADPR

Dorsal Root

Ganglion

(DRG) Axons

Paclitaxel
As low as 0.1

µM

Significant

decrease in

axon

degeneration

[1]

8-Br-cADPR

Human

Myometrial

Smooth

Muscle Cells

(PHM1)

Oxytocin (100

nM)
100 µM

~30%

inhibition of

[Ca²⁺]i

elevation

[2]

8-Br-cADPR

Human

Myometrial

Smooth

Muscle Cells

(PHM1)

Oxytocin (1

µM)
100 µM

~21.4%

inhibition of

[Ca²⁺]i

elevation

[2]

8-Br-cADPR

Porcine

Airway

Smooth

Muscle Cells

Acetylcholine

(ACh)
100 µM

Significant

attenuation of

[Ca²⁺]i

response

[3]

8-Br-cADPR

Porcine

Airway

Smooth

Muscle Cells

Endothelin-1

(ET-1)
100 µM

Significant

attenuation of

[Ca²⁺]i

response

[3]

Signaling Pathway
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Figure 1: cADPR signaling pathway and the inhibitory action of 8-Br-7-CH-cADPR.

Experimental Protocols
Protocol 1: Live-Cell Calcium Imaging to Assess the
Inhibitory Effect of 8-Br-7-CH-cADPR
This protocol outlines the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to

measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to an agonist and

the inhibitory effect of 8-Br-7-CH-cADPR.

Materials:

Cells of interest cultured on glass-bottom imaging dishes

8-Br-7-CH-cADPR

Fura-2 AM
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Pluronic F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

Agonist of interest (e.g., acetylcholine, endothelin-1)

Dimethyl sulfoxide (DMSO)

Fluorescence microscope equipped with a ratiometric imaging system (e.g., excitation

wavelengths of 340 nm and 380 nm, emission at 510 nm), a heated stage, and a perfusion

system.

Procedure:

Cell Preparation:

Plate cells on glass-bottom imaging dishes to an appropriate confluency for imaging

(typically 60-80%).

Allow cells to adhere and grow under standard culture conditions.

Fura-2 AM Loading:

Prepare a 2 mM Fura-2 AM stock solution in anhydrous DMSO.

Prepare a 20% (w/v) Pluronic F-127 stock solution in DMSO.

Prepare the loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5

µM in HBSS. To aid in dye solubilization, add an equal volume of the Pluronic F-127

solution to the Fura-2 AM before diluting in HBSS.

Remove the culture medium from the cells and wash once with HBSS.

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in

the dark.

After incubation, wash the cells twice with HBSS to remove extracellular dye.
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Add fresh HBSS and incubate for an additional 30 minutes to allow for complete de-

esterification of the dye.

8-Br-7-CH-cADPR Incubation:

Prepare a stock solution of 8-Br-7-CH-cADPR in water or an appropriate buffer.

For the experimental group, add 8-Br-7-CH-cADPR to the fresh HBSS to the desired final

concentration (e.g., 0.1-10 µM). Incubate for 15-30 minutes prior to imaging.

For the control group, add an equivalent volume of the vehicle (e.g., HBSS).

Fluorescence Microscopy and Data Acquisition:

Mount the imaging dish on the microscope stage, ensuring the temperature is maintained

at 37°C.

Using the imaging software, select a field of view with healthy, well-loaded cells.

Set the imaging parameters to acquire fluorescence images at excitation wavelengths of

340 nm and 380 nm, with emission collected at ~510 nm.

Begin recording a baseline fluorescence ratio (F340/F380) for 2-5 minutes.

Using the perfusion system, apply the agonist of interest at a known concentration and

continue recording the fluorescence ratio to observe the change in [Ca²⁺]i.

Record for a sufficient duration to capture the peak and subsequent decay of the calcium

signal.

Data Analysis:

Select regions of interest (ROIs) around individual cells to measure the average

fluorescence intensity at each wavelength over time.

Calculate the F340/F380 ratio for each ROI in each frame.

Plot the change in the fluorescence ratio over time to visualize the calcium transients.
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Compare the peak amplitude and duration of the agonist-induced calcium response in

control cells versus cells pre-treated with 8-Br-7-CH-cADPR.

Calculate the percentage of inhibition of the calcium signal by 8-Br-7-CH-cADPR.

Experimental Workflow

1. Cell Culture
(Plate cells on imaging dishes)

2. Fura-2 AM Loading
(Incubate with Ca²⁺ indicator)

3. Antagonist Incubation
(Pre-treat with 8-Br-7-CH-cADPR)

4. Baseline Imaging
(Record initial F340/F380 ratio)

5. Agonist Stimulation
(Apply agonist via perfusion)

6. Live-Cell Imaging
(Record changes in F340/F380 ratio)

7. Data Analysis
(Calculate ratio, measure peak response,

and determine % inhibition)

Click to download full resolution via product page
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Figure 2: Experimental workflow for assessing the inhibitory effect of 8-Br-7-CH-cADPR.

References
1. Sarm1 activation produces cADPR to increase intra-axonal Ca++ and promote axon
degeneration in PIPN - PMC [pmc.ncbi.nlm.nih.gov]

2. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line,
PHM1 - PMC [pmc.ncbi.nlm.nih.gov]

3. Intracellular calcium signaling through the cADPR pathway is agonist specific in porcine
airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes: Using 8-Br-7-CH-cADPR in
Fluorescence Microscopy]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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